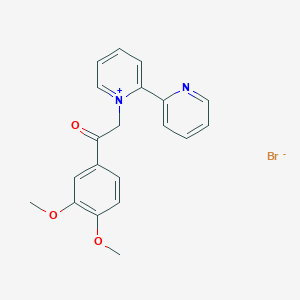
(4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly in the formation of ylides, which are intermediates in the Wittig reaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide, such as (4-Methylphenyl)methyl chloride, in the presence of a solvent like acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of phosphonium salts like this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and controlled environments ensures consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Phosphonium salts can undergo oxidation to form phosphine oxides.
Reduction: These compounds can be reduced back to their corresponding phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Chemistry
Phosphonium salts are widely used in organic synthesis, particularly in the Wittig reaction to form alkenes. They also serve as phase-transfer catalysts in various reactions.
Biology
In biological research, phosphonium salts can be used as probes for studying cellular processes due to their ability to penetrate cell membranes.
Medicine
Some phosphonium salts have been investigated for their potential use in drug delivery systems, particularly for targeting mitochondria in cancer cells.
Industry
In the industrial sector, phosphonium salts are used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride involves the formation of ylides, which are key intermediates in the Wittig reaction. The ylide formation occurs through the deprotonation of the phosphonium salt, followed by nucleophilic attack on a carbonyl compound to form an alkene.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyltriphenylphosphonium chloride
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium iodide
Uniqueness
(4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and selectivity in chemical reactions compared to other phosphonium salts.
Propriétés
Formule moléculaire |
C26H25ClP+ |
|---|---|
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
(4-methylphenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C26H24P.ClH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1; |
Clé InChI |
AZHSDLYDKBEFLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B11952619.png)
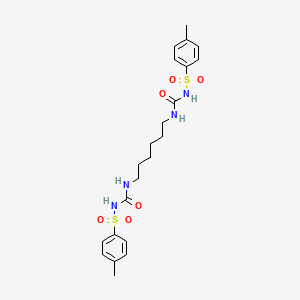

![[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate](/img/structure/B11952630.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11952631.png)
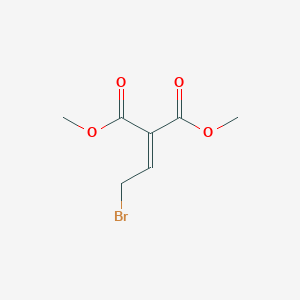
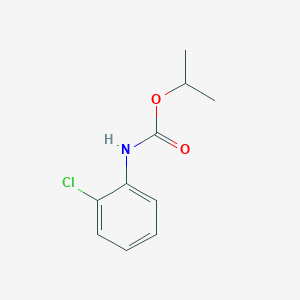

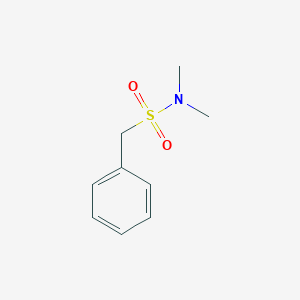

![N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-4-fluoro-benzamide](/img/structure/B11952677.png)
